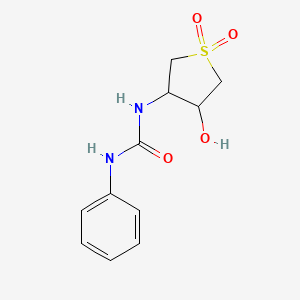
1-(4-Hydroxy-1,1-dioxothiolan-3-yl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-1,1-dioxothiolan-3-yl)-3-phenylurea is a chemical compound with a unique structure that has garnered interest in various scientific fields. Its molecular framework includes a thiolane ring with a hydroxy group and a dioxo functionality, attached to a phenylurea moiety. This compound’s distinctive features make it a valuable subject for research and industrial applications.
Preparation Methods
The synthesis of 1-(4-Hydroxy-1,1-dioxothiolan-3-yl)-3-phenylurea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-hydroxy-1,1-dioxothiolane with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Hydroxy-1,1-dioxothiolan-3-yl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dioxo functionality can be reduced to yield thiolane derivatives.
Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Hydroxy-1,1-dioxothiolan-3-yl)-3-phenylurea has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural properties.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Hydroxy-1,1-dioxothiolan-3-yl)-3-phenylurea exerts its effects involves interactions with specific molecular targets. The hydroxy and dioxo groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The phenylurea moiety may interact with receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-(4-Hydroxy-1,1-dioxothiolan-3-yl)-3-phenylurea can be compared with similar compounds such as:
cis-Perhydrothieno[3,4-d]imidazol-2-one 5,5-dioxides: These compounds share the thiolane ring structure but differ in their functional groups and overall reactivity.
1-(4-Hydroxy-1,1-dioxothiolan-3-yl)cyclopropane-1-carbaldehyde: This compound has a similar thiolane ring but includes a cyclopropane moiety, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactions and applications in various fields.
Properties
Molecular Formula |
C11H14N2O4S |
|---|---|
Molecular Weight |
270.31 g/mol |
IUPAC Name |
1-(4-hydroxy-1,1-dioxothiolan-3-yl)-3-phenylurea |
InChI |
InChI=1S/C11H14N2O4S/c14-10-7-18(16,17)6-9(10)13-11(15)12-8-4-2-1-3-5-8/h1-5,9-10,14H,6-7H2,(H2,12,13,15) |
InChI Key |
OJCUILNGXCCKAX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-Methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B15111024.png)


![4-Methyl-5-[(3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine](/img/structure/B15111038.png)


![3-methoxy-1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B15111052.png)
![1-(4-fluorophenyl)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B15111053.png)

![N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine](/img/structure/B15111058.png)
![1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15111059.png)
![2-amino-3,6-dimethyl-6-[4-(5-prop-1-ynylpyridin-3-yl)thiophen-2-yl]-5H-pyrimidin-4-one](/img/structure/B15111069.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15111071.png)
